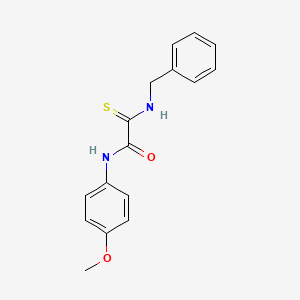

2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide

Description

2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide is a thioamide derivative characterized by a benzylamino group and a 4-methoxyphenyl substituent. The compound features a thioxoacetamide backbone, which is structurally analogous to bioactive molecules with reported antitumor, antimicrobial, and enzyme-inhibitory properties .

Properties

IUPAC Name |

2-(benzylamino)-N-(4-methoxyphenyl)-2-sulfanylideneacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-20-14-9-7-13(8-10-14)18-15(19)16(21)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,21)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKKFVMAPJYDGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide typically involves the reaction of benzylamine with 4-methoxyphenyl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino or methoxyphenyl groups can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions like elevated temperatures or acidic/basic environments.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, reduced thioxo derivatives

Substitution: Substituted benzylamino or methoxyphenyl derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide is C12H14N2O2S. Its structure features a benzylamino group, a methoxyphenyl group, and a thioxoacetamide moiety, which contribute to its reactivity and biological interactions. The thioxo group (−C(=S)) is particularly significant for its potential biological activity, allowing for various chemical reactions such as oxidation and nucleophilic substitution.

Scientific Research Applications

1. Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is used to develop novel compounds with potential biological activity. The compound's unique functional groups enable the formation of derivatives that can be tailored for specific applications in medicinal chemistry.

2. Medicinal Chemistry

Research indicates that this compound exhibits promising anti-inflammatory , antimicrobial , and anticancer activities. Its derivatives have been studied for their ability to inhibit enzymes related to cancer progression. For instance, thioxoacetamides have shown potential as inhibitors of proteases involved in tumor growth .

3. Tyrosinase Inhibition

Recent studies have explored the compound's derivatives as tyrosinase inhibitors , which are crucial in treating hyperpigmentation disorders. For example, certain derivatives were found to exhibit significantly higher inhibitory activities than kojic acid, a common skin-lightening agent . The structure-activity relationship (SAR) studies revealed that modifications to the benzylamino group can enhance anticancer activity and tyrosinase inhibition.

Table 1: Tyrosinase Inhibition Activities of Derivatives

| Compound Name | Structure | IC50 (µM) | Comparison with Kojic Acid |

|---|---|---|---|

| Compound 1 | Structure 1 | 27.5 ± 2.93 | Similar |

| Compound 2 | Structure 2 | 239.4 ± 2.38 | Lower |

| Compound 3 | Structure 3 | 0.27 ± 0.03 | Significantly Higher |

Note: IC50 values indicate the concentration of the inhibitor required to reduce enzyme activity by half.

4. Mechanism of Action

The mechanism of action for this compound involves binding to specific molecular targets, modulating their activity through inhibition or activation of enzymes involved in metabolic pathways. This interaction can lead to significant changes in cellular processes, making it a candidate for further pharmacological studies.

Table 2: Comparison of Similar Compounds

| Compound Name | Functional Groups | Unique Properties |

|---|---|---|

| Compound A | Benzylamine | Higher stability |

| Compound B | Methoxyphenyl | Enhanced reactivity |

| This compound | Benzylamino + Methoxyphenyl + Thioxoacetamide | Diverse biological activities |

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide with structurally related compounds:

Key Observations:

- Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., chloro in ) or bulky substituents (e.g., cyclohexyl in ), which may reduce solubility but enhance binding affinity in hydrophobic environments.

- Synthetic Efficiency: Compounds with thiazolidinone-thioxoacetamide hybrids (e.g., compound 9 in ) achieve higher yields (90%) compared to pyrimidine-based analogs (25–37% in ), suggesting favorable reaction kinetics for the former.

- Thermal Stability: Higher melting points (e.g., 186–187°C in ) correlate with rigid aromatic or heterocyclic substituents, whereas alkyl groups (e.g., cyclohexyl in ) may lower melting points due to reduced crystallinity.

Pharmacokinetic and Electronic Properties

- Electron-Donating vs. In contrast, nitro or chloro substituents (e.g., compound 12 in ) may reduce electron density, affecting reactivity .

- Molecular Weight and Lipophilicity: Compounds with molecular weights >400 g/mol (e.g., compound 22 in ) may face bioavailability challenges, whereas the target compound (MW ~352.49) aligns with Lipinski’s rule of five for drug-likeness .

Biological Activity

2-(Benzylamino)-N-(4-methoxyphenyl)-2-thioxoacetamide is a thioxoacetamide derivative that has garnered attention due to its potential biological activities. This compound features a benzylamino group and a 4-methoxyphenyl moiety, contributing to its unique chemical properties and biological interactions. The thioxoacetamide structure is known for its reactivity and ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure can be represented as follows:

This compound's thioxo group () is significant for its biological activity, as it can participate in various chemical reactions, including oxidation and nucleophilic substitution, which may lead to the formation of biologically active derivatives.

Anticancer Potential

Research indicates that thioxoacetamides can act as inhibitors of certain cancer-related enzymes. For example, compounds related to the thioxoacetamide scaffold have been explored for their ability to inhibit proteases involved in cancer progression. In vitro studies have suggested that modifications to the benzylamino group can enhance the anticancer activity of these compounds .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds structurally related to this compound. For instance, derivatives have been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, indicating a potential mechanism for neuroprotection . The protective effects against ER stress are crucial for developing therapies aimed at neurodegenerative diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites due to the presence of the benzylamino group, which can form hydrogen bonds and hydrophobic interactions.

- Cell Signaling Modulation : By interacting with receptors or signaling pathways, this compound could modulate cellular responses related to stress and apoptosis.

- Antioxidant Activity : Thioxo compounds are often associated with antioxidant properties, which could contribute to their protective effects in cellular models .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.